molecular formula C10H12ClNO2 B8616945 Ethyl 2-(2-amino-5-chlorophenyl)acetate

Ethyl 2-(2-amino-5-chlorophenyl)acetate

Cat. No. B8616945
M. Wt: 213.66 g/mol
InChI Key: MOPKQQCRURVIKB-UHFFFAOYSA-N
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Patent
US06953793B2

Procedure details

(5-Chloro-2-nitro-phenyl)-acetic acid ethyl ester (5.9 g, 24.2 mmol) in benzene (125 mL) containing PtO2 (500 mg) was placed on a Parr hydrogenator at 40 psi H2. After 18 h the mixture was filtered through celite and evaporated to give a clear brown liquid. The liquid was purified (silica, 25% EtOAc/hexanes) to give 3.3 g (64%) of a clear golden liquid. TLC (silica, 25% EtOAc/hexanes): Rf=0.30. MS (electrospray): exact mass calculated for C10H12ClNO2, 213.06. m/z found, 214.1 [M+H]+. 1H NMR (400 MHz, CDCl3): 7.20-7.10 (m, 2H), 6.78 (d, J=8.3 Hz, 1H), 4.26 (q, J=7.2, 2H), 1.18 (t, J=7.1 Hz, 3H).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[CH2:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1[N+:13]([O-])=O)[CH3:2]>C1C=CC=CC=1.O=[Pt]=O>[CH2:1]([O:3][C:4](=[O:16])[CH2:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1[NH2:13])[CH3:2]

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
C(C)OC(CC1=C(C=CC(=C1)Cl)[N+](=O)[O-])=O
Name
Quantity
125 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
500 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 18 h the mixture was filtered through celite
Duration
18 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a clear brown liquid
CUSTOM
Type
CUSTOM
Details
The liquid was purified (silica, 25% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=C(C=CC(=C1)Cl)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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